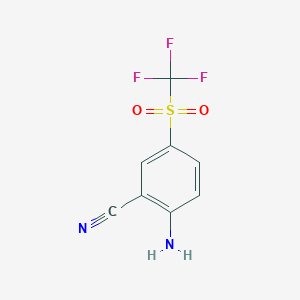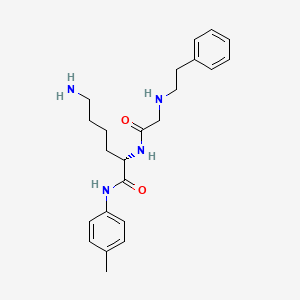
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group, a glycyl group, and a methylphenyl group attached to an L-lysinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under controlled conditions to form the glycyl intermediate.
Coupling with L-lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Introduction of the Methylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various types of chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halide derivatives and Lewis acids are often employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and benzyl alcohol.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The phenylethyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The glycyl and lysinamide components may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure but with an alanine backbone.
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-valinamide: Similar structure but with a valine backbone.
Uniqueness
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate biological pathways sets it apart from other similar compounds.
Properties
CAS No. |
918435-95-7 |
|---|---|
Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenylethylamino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-18-10-12-20(13-11-18)26-23(29)21(9-5-6-15-24)27-22(28)17-25-16-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,21,25H,5-6,9,14-17,24H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
DAAMVTVIVARXAM-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
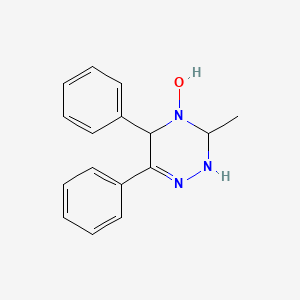
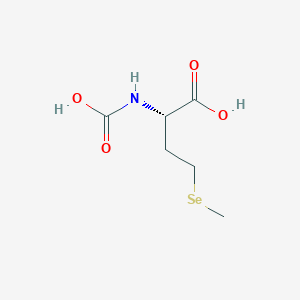
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

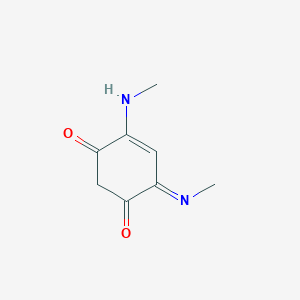
propanedioate](/img/structure/B14204014.png)
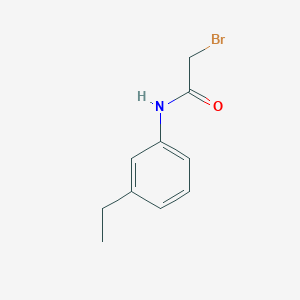
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
